Pentakis(dimethylamino)tantalum(V), also known as Ta(NMe2)5, is a tantalum(V) compound with significant applications in chemical synthesis and potential uses in various fields due to its unique properties. This compound serves as a starting material in chemical vapor deposition, hydroamination of alkynes, hydroaminoalkylation of olefins, and as a precursor for the preparation of various tantalum(V) coordination compounds3. Its physical characteristics include a melting point of 100°C and the ability to sublime at 90°C under reduced pressure. It is soluble in ethers, hydrocarbons, and aromatic solvents, although its solutions in chlorinated solvents slowly decompose at room temperature3.
In the field of chemical synthesis, pentakis(dimethylamino)tantalum(V) has been utilized as a catalyst for the highly regioselective intermolecular hydroaminoalkylation of styrenes. This reaction is particularly noteworthy for its atom efficiency and the ability to produce amines directly from terminal alkenes or styrenes1.
As a starting material in chemical vapor deposition, Ta(NMe2)5 is used to create thin films of tantalum-based materials. These materials are essential in the production of electronic components, such as capacitors and resistors, due to tantalum's excellent conductivity and resistance to corrosion3.
Pentakis(dimethylamino)tantalum(V) serves as a precursor for the preparation of various tantalum(V) coordination compounds. These compounds have diverse applications, including the development of new studies on aqueous tantalum(V) chemistry, which may have implications for radiopharmaceutical applications2.
Pentakis(dimethylamino)tantalum(V) is primarily sourced from chemical suppliers specializing in organometallic compounds, such as BenchChem, Ereztech, and American Elements . It falls under the category of organometallic compounds due to the presence of carbon-nitrogen bonds in its structure, which are characteristic of amido complexes.
This method highlights the conversion of tantalum pentachloride into the desired amido complex while generating lithium chloride as a byproduct. The reaction conditions generally require an inert atmosphere to prevent hydrolysis and oxidation, emphasizing the compound's sensitivity to moisture .
Pentakis(dimethylamino)tantalum(V) features a central tantalum atom coordinated by five dimethylamido ligands. The molecular structure can be described as follows:
The dimethylamido groups are arranged around the tantalum center in a way that maximizes steric and electronic stability. The bond lengths between tantalum and nitrogen are critical for determining the compound's reactivity and stability under various conditions.
Pentakis(dimethylamino)tantalum(V) undergoes several important chemical reactions, including:
Common reagents involved include water, oxygen, and various organic solvents, with reaction temperatures typically ranging from room temperature to elevated conditions depending on the desired outcomes.
The mechanism of action for Pentakis(dimethylamino)tantalum(V) primarily revolves around its role as a precursor in chemical vapor deposition processes for producing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films.
The primary target is the formation of high-quality thin films used in semiconductor devices.
As a volatile solid precursor, Pentakis(dimethylamino)tantalum(V) decomposes upon heating or exposure to specific gases during deposition processes. This results in the release of tantalum species that can react with nitrogen or oxygen to form TaN or Ta₂O₅ films respectively .
The deposition process is influenced by environmental factors such as temperature, pressure, and the presence of reactive gases like nitrogen or oxygen.
Pentakis(dimethylamino)tantalum(V) exhibits several notable physical and chemical properties:
The compound's reactivity is characterized by its ability to hydrolyze rapidly upon exposure to moisture, generating potentially harmful byproducts like dimethylamine .
Pentakis(dimethylamino)tantalum(V) has significant applications across various scientific domains:
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